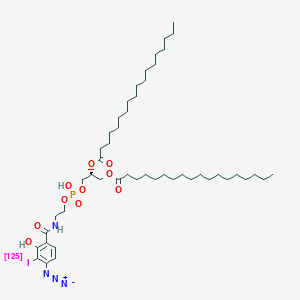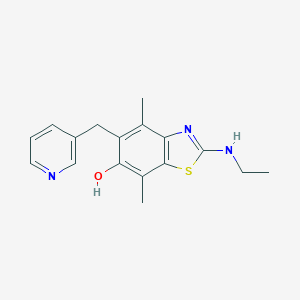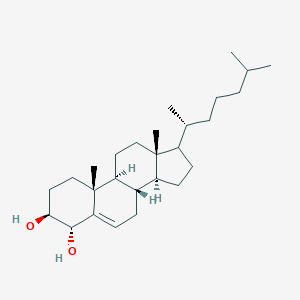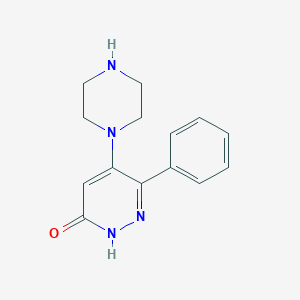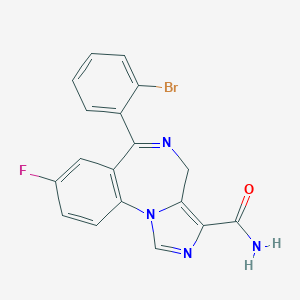
依米达唑尼
概述
描述
咪达唑尼是一种实验性抗焦虑药物,来源于苯并二氮杂卓家族。它与其他咪唑苯并二氮杂卓类药物如咪达唑仑、氟马西尼和布瑞他尼最密切相关。 咪达唑尼是一种高效的苯并二氮杂卓受体部分激动剂,具有独特的效应谱,产生一些与正常苯并二氮杂卓相关的效应,如抗惊厥和抗焦虑效应,但没有明显的镇静或遗忘效应 .
科学研究应用
作用机制
咪达唑尼通过作为γ-氨基丁酸 (GABA) 在GABAA 受体上的部分正向变构调节剂发挥作用。它与苯并二氮杂卓受体高亲和力结合,调节受体对GABA的反应。 与完全激动剂不同,咪达唑尼不会完全激活受体,这可能有助于与完全激动剂相比,其副作用谱降低 .
生化分析
Biochemical Properties
Imidazenil has been characterized as a novel representative of the partial allosteric modulator class . When tested on a broad spectrum of GABAA receptors, Imidazenil positively modulates the GABA-elicited Cl- currents with a 4- to 5-fold higher potency but an efficacy (30-50%) lower than that of diazepam . It also antagonizes the effects of diazepam .
Cellular Effects
Imidazenil exhibits some of the effects associated with normal benzodiazepines such as anticonvulsant and anxiolytic effects, yet without any notable sedative or amnestic effects . It blocks the sedative effects of diazepam, yet without lowering the convulsion threshold .
Molecular Mechanism
Imidazenil binds with high affinity to benzodiazepine receptors . It inhibits [3H] flumazenil binding to mouse cerebral cortical membranes in vitro with an IC50 of 0.9 nM .
Temporal Effects in Laboratory Settings
In animal studies, Imidazenil has been shown to be an effective anxiolytic and strong anticonvulsant . It does not produce ataxia or sedation in rats nor does it potentiate the effects of ethanol or thiopental in doses 30- to 50-fold higher than those required for the anticonflict effect and for 100% occupancy of brain flumazenil binding sites .
准备方法
咪达唑尼的合成涉及几个步骤,从咪唑环的制备开始,咪唑环是一个具有两个氮原子的五元杂环部分。合成路线通常包括以下步骤:
咪唑环的形成: 这可以通过多种方法实现,如德布斯反应、拉迪谢夫斯基反应、瓦拉赫反应、马克瓦尔德反应和范勒森反应.
取代反应: 然后用必要的官能团取代咪唑环,形成咪唑苯并二氮杂卓结构。
最终组装: 最后一步涉及形成羧酰胺基团,形成完整的咪达唑尼分子.
化学反应分析
咪达唑尼经历了几种类型的化学反应,包括:
氧化: 咪达唑尼在特定条件下可以被氧化,导致形成各种氧化产物。
还原: 还原反应也可能发生,尽管这些反应不太常见。
这些反应中常用的试剂和条件包括用于氧化反应的强氧化剂和用于还原反应的还原剂。 从这些反应中形成的主要产物取决于所用条件和试剂.
相似化合物的比较
咪达唑尼与其他咪唑苯并二氮杂卓类药物最密切相关,例如:
咪达唑仑: 一种常用的具有镇静和抗焦虑作用的苯并二氮杂卓。
氟马西尼: 一种苯并二氮杂卓受体拮抗剂,用于治疗苯并二氮杂卓过量。
布瑞他尼: 另一种与咪达唑尼具有类似性质的部分激动剂.
与这些化合物相比,咪达唑尼的独特之处在于它能产生抗焦虑和抗惊厥作用,而没有明显的镇静或遗忘作用。 这使其成为治疗焦虑和癫痫等疾病的潜在更灵活和更安全的方案 .
属性
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-08-8 | |
| Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazenil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMIDAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Imidazenil?
A1: Imidazenil primarily targets γ-aminobutyric acid type A (GABAA) receptors. [, , , , , ] It acts as a partial positive allosteric modulator, meaning it enhances the effects of GABA at these receptors, but to a lesser extent than full agonists like diazepam. [, , , , ]
Q2: How does Imidazenil's interaction with GABAA receptors differ from that of full agonists like diazepam?
A2: Imidazenil exhibits lower intrinsic efficacy at many GABAA receptor subtypes compared to full agonists like diazepam. [, , , ] While both compounds enhance GABA-mediated Cl- currents, Imidazenil does so with a lower maximal effect, even at saturating concentrations. [, ] This difference in intrinsic efficacy contributes to Imidazenil's reduced side effect profile. [, , , ]
Q3: What are the downstream effects of Imidazenil binding to GABAA receptors?
A3: By enhancing GABAergic transmission, Imidazenil exerts anxiolytic, anticonvulsant, and neuroprotective effects. [, , , , , , , , , , ] Specifically, it has been shown to:
- Reduce anxiety-related behaviors in animal models: [, , , ]
- Protect against seizures induced by various agents: [, , , , , , , ]
- Prevent neuronal damage associated with seizures and neurotoxic insults: [, , , , , ]
Q4: What is the molecular formula and weight of Imidazenil?
A5: The molecular formula of Imidazenil is C19H13BrFN3O2, and its molecular weight is 414.24 g/mol. []
Q5: Is there spectroscopic data available for Imidazenil?
A6: While the provided abstracts do not include specific spectroscopic data, they mention techniques like radio-TLC and HPLC used to assess the radiochemical and chemical purity of Imidazenil and its iodinated analogs. []
Q6: How do structural modifications of Imidazenil affect its activity and potency?
A7: Research suggests that even minor modifications to the Imidazenil structure can significantly impact its pharmacological profile. For example, replacing the bromine atom with iodine, as in Iodoimidazenil, allows for radiolabeling with Iodine-123 for SPECT imaging studies, but does not significantly alter the molecule's geometry or binding affinity. [, ] The development of other imidazo-benzodiazepine carboxamide derivatives with varying potencies and selectivities for different GABAA receptor subtypes highlights the importance of specific structural features for activity. []
Q7: What is known about the pharmacokinetic properties of Imidazenil?
A8: Imidazenil demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a longer half-life compared to an equipotent dose of diazepam. [] This translates to a longer duration of anticonvulsant action. [, ] Additionally, chronic administration of Imidazenil does not appear to alter its plasma levels. []
Q8: How does chronic Imidazenil administration compare to chronic diazepam administration in terms of tolerance and dependence?
A9: Unlike diazepam, which induces tolerance and dependence upon chronic administration, Imidazenil shows minimal or no tolerance liability, even after prolonged use. [, , , , ] This difference is likely due to Imidazenil's partial agonist activity at GABAA receptors, as opposed to diazepam's full agonist activity. [, , , , ]
Q9: What in vitro and in vivo models have been used to study Imidazenil's efficacy?
A9: Numerous in vitro and in vivo models have been employed to characterize Imidazenil's pharmacological effects. Some examples include:
- In vitro:
- Radioligand binding assays using [3H]flumazenil and [3H]imidazenil to assess binding affinity for benzodiazepine binding sites on GABAA receptors. [, , , ]
- Electrophysiological recordings in cells expressing recombinant GABAA receptors to determine the modulatory effects of Imidazenil on GABA-induced currents. [, ]
- In vivo:
- Animal models of anxiety, such as the elevated plus-maze, Vogel conflict test, and the light/dark choice task. [, , , , ]
- Chemically-induced seizure models using agents like pentylenetetrazole, bicuculline, and isoniazid. [, , , , , , ]
- Models of neurotoxicity induced by organophosphates such as DFP and soman. [, , , ]
- Behavioral tasks in nonhuman primates to assess cognitive function and the impact of Imidazenil on drug-induced cognitive deficits. [, ]
Q10: Has Imidazenil shown efficacy in treating organophosphate poisoning?
A11: Studies indicate that Imidazenil holds promise as a treatment for organophosphate poisoning. In rodent models, Imidazenil effectively protects against seizures and brain damage caused by DFP and soman. [, , , ] It demonstrates superior efficacy and a longer duration of action compared to diazepam, the current standard treatment, with a reduced risk of unwanted side effects. [, , , ] Combining Imidazenil with Huperzine A, a reversible acetylcholinesterase inhibitor, further enhances protection against DFP toxicity in mice. []
Q11: Is there evidence of resistance development to Imidazenil?
A12: Unlike full benzodiazepine agonists like diazepam, which commonly lead to tolerance and reduced efficacy upon chronic administration, Imidazenil has consistently demonstrated a lack of tolerance development in both in vitro and in vivo studies. [, , , , ] This suggests that resistance mechanisms typically associated with benzodiazepines may not apply to Imidazenil, likely due to its partial agonist profile. [, , , , ]
Q12: What is the safety profile of Imidazenil compared to full benzodiazepine agonists?
A13: Imidazenil displays a favorable safety profile in preclinical studies compared to full benzodiazepine agonists like diazepam. [, , , ] It produces minimal sedation, ataxia, motor impairment, or muscle relaxation, even at doses significantly higher than those required for anxiolytic and anticonvulsant effects. [, , , ] Additionally, it does not potentiate the effects of ethanol or barbiturates, unlike full agonists. [, ]
Q13: Are there strategies to improve Imidazenil delivery to specific targets?
A14: While specific drug delivery strategies for Imidazenil are not discussed in the provided research, the development of iodinated analogs like Iodoimidazenil allows for studying benzodiazepine receptor binding in vivo using SPECT imaging. [, ] This technique could potentially be used to investigate Imidazenil's distribution and target engagement in the brain.
Q14: What tools and resources have been crucial in Imidazenil research?
A14: Several key tools and resources have driven research on Imidazenil and its analogs:
- Radioligand binding assays: Utilizing radiolabeled ligands like [3H]flumazenil and [3H]imidazenil enabled researchers to characterize binding affinities and densities of benzodiazepine binding sites in different brain regions and under various experimental conditions. [, , , ]
- Electrophysiological recordings: Patch-clamp techniques allowed for direct measurement of Imidazenil's effects on GABA-induced currents in cells expressing recombinant GABAA receptors, providing crucial insights into its mechanism of action and subtype selectivity. [, ]
- Animal models: Rodent and nonhuman primate models provided platforms to investigate Imidazenil's efficacy in treating anxiety, seizures, and neurotoxicity, as well as its effects on behavior and cognitive function. [, , , , , , , , , , , , , , , ]
- Chemical synthesis and modification: The ability to synthesize Imidazenil and create analogs with specific structural modifications allowed researchers to probe structure-activity relationships and optimize the compound for desired pharmacological properties. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)
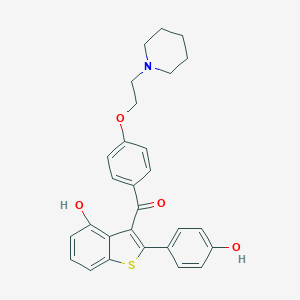
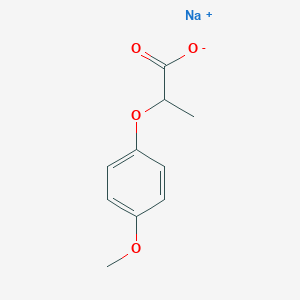

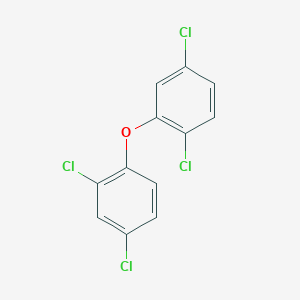
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)

